molecular formula C10H13N3O2S B2400427 Ethyl 3-amino-4-cyano-5-(ethylamino)thiophene-2-carboxylate CAS No. 503087-17-0

Ethyl 3-amino-4-cyano-5-(ethylamino)thiophene-2-carboxylate

Cat. No. B2400427
CAS RN: 503087-17-0
M. Wt: 239.29
InChI Key: HMIQCJAVDMBMET-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-cyano-5-(ethylamino)thiophene-2-carboxylate is a chemical compound with the molecular formula C12H14N2O4S . It is a solid substance with a light yellow to yellow powder to crystal appearance .


Synthesis Analysis

The synthesis of this compound (TAEC) has been proposed as a functional electrolyte additive for lithium metal batteries using high-voltage LiCoO2 cathode . The synthesis process involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene core with various functional groups attached. These include –CN, –NH2, and ester groups .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 282.31 . It is a solid at 20°C . The melting point ranges from 137.0 to 141.0°C .

Scientific Research Applications

1. Synthesis of 2-Amino-3-Carboxamide Derivatives of Thiophene Research by Abaee and Cheraghi (2013) demonstrated the utility of a four-component Gewald reaction involving ethyl cyanoacetate and other compounds for the efficient synthesis of 2-amino-3-carboxamide derivatives of thiophene at room temperature. This method provides an effective approach to synthesizing thiophene derivatives, important in various chemical applications (Abaee & Cheraghi, 2013).

2. Molluscicidal Properties El-bayouki and Basyouni (1988) explored the use of ethyl chloroformate/DMF mixture for the facile ring closure of related thiophene compounds, leading to the synthesis of thiazolo[5,4-d]pyrimidines with molluscicidal properties. This indicates the potential of thiophene derivatives in producing substances with specific biological activities (El-bayouki & Basyouni, 1988).

3. Antimicrobial Applications A study by Abu‐Hashem, Abu-Zied, and El-Shehry (2011) highlighted the synthetic utility of bifunctional thiophene derivatives, including ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, for antimicrobial evaluation. The synthesized compounds showed promising antimicrobial activities, showcasing the potential of thiophene derivatives in pharmaceutical applications (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

4. Local Anesthetic and Antiarrhythmic Agents Research by Al-Obaid et al. (1998) on ethyl 2-substituted amino-cyclopenteno[b]thiophen-3-carboxylates, analogues of carticaine, demonstrated their local anesthetic and antiarrhythmic activity. This study underscores the relevance of thiophene derivatives in the development of pharmacological agents (Al-Obaid et al., 1998).

5. Synthesis of Thieno[3,2-d]pyrimidine and Thieno[3,4-b]pyridine Derivatives El-Meligie et al. (2020) utilized 3-amino-4-cyano-2-thiophenecarboxamides for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine derivatives, highlighting the synthetic versatility of these compounds in creating diverse chemical structures (El-Meligie, Khalil, El-Nassan, & Ibraheem, 2020).

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and disposing of contents/container to an approved waste disposal plant .

properties

IUPAC Name

ethyl 3-amino-4-cyano-5-(ethylamino)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-3-13-9-6(5-11)7(12)8(16-9)10(14)15-4-2/h13H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIQCJAVDMBMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=C(S1)C(=O)OCC)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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